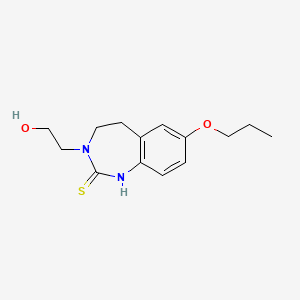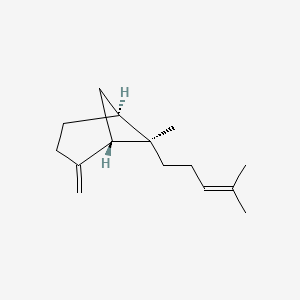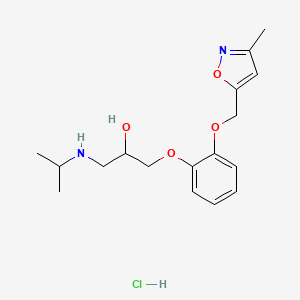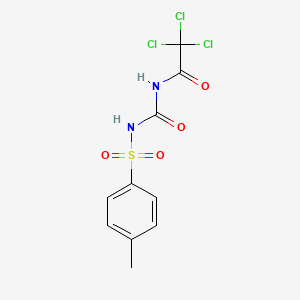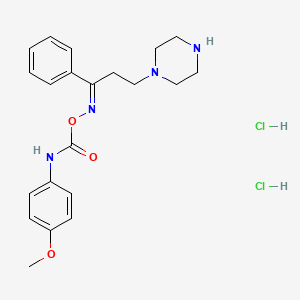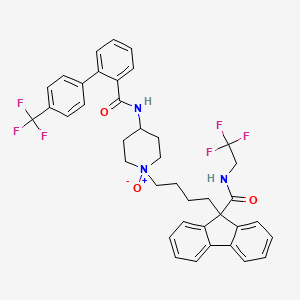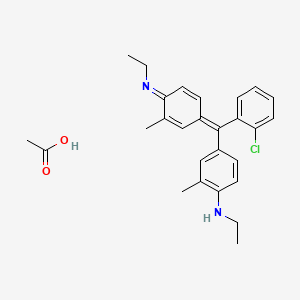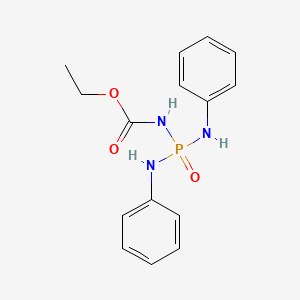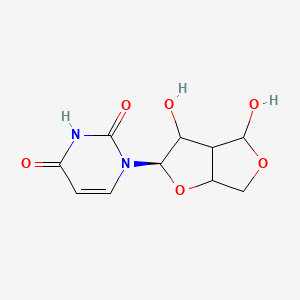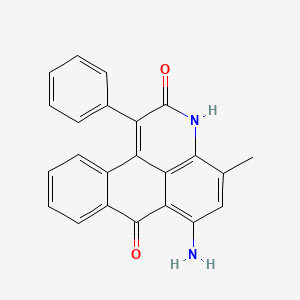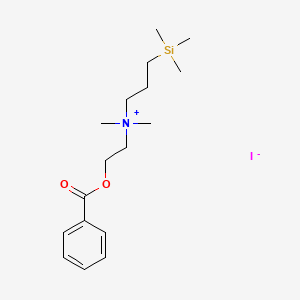
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of a benzoyloxy group, a trimethylsilyl group, and an iodide ion
準備方法
The synthesis of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoyloxyethyl intermediate: This step involves the reaction of ethylene oxide with benzoyl chloride to form 2-(benzoyloxy)ethyl chloride.
Quaternization reaction: The 2-(benzoyloxy)ethyl chloride is then reacted with N,N-dimethyl-3-(trimethylsilyl)propan-1-amine to form the quaternary ammonium compound.
Iodide exchange: The final step involves the exchange of the chloride ion with an iodide ion to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
化学反応の分析
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide can undergo various chemical reactions, including:
Substitution reactions: The iodide ion can be replaced by other nucleophiles such as bromide, chloride, or hydroxide ions.
Oxidation reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction reactions: Reduction can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and surfactants.
作用機序
The mechanism of action of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can interact with negatively charged sites on cell membranes, altering membrane permeability and function. The benzoyloxy and trimethylsilyl groups can also participate in specific binding interactions with enzymes, affecting their activity and function.
類似化合物との比較
Similar compounds to 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide include:
1-Propanaminium, N,N,N-trimethyl-2,3-bis(oleoyloxy)-1-propanaminium: This compound has similar quaternary ammonium structure but different substituents, leading to different chemical properties and applications.
1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt: This compound has a sulfo group instead of a benzoyloxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
84584-70-3 |
|---|---|
分子式 |
C17H30INO2Si |
分子量 |
435.4 g/mol |
IUPAC名 |
2-benzoyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C17H30NO2Si.HI/c1-18(2,12-9-15-21(3,4)5)13-14-20-17(19)16-10-7-6-8-11-16;/h6-8,10-11H,9,12-15H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
UGAIOVWQPALIFM-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(CCC[Si](C)(C)C)CCOC(=O)C1=CC=CC=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


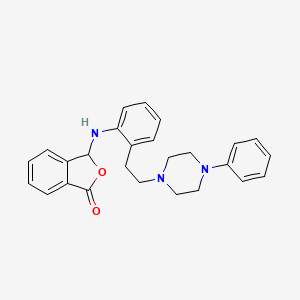
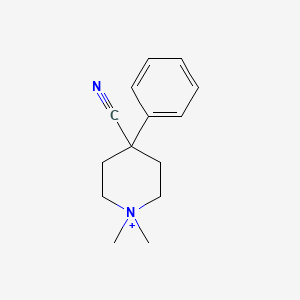
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
